C12H14N4O2S

Description

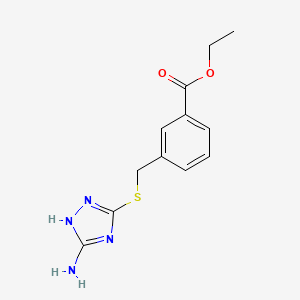

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-2-18-10(17)9-5-3-4-8(6-9)7-19-12-14-11(13)15-16-12/h3-6H,2,7H2,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXLWPIIOLEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CSC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivatization of C12h14n4o2s

Established Synthetic Pathways for C12H14N4O2S

Conventional Reaction Routes

The conventional synthesis of sulfadimidine, a member of the sulfa drugs, typically involves a multi-step process. A common starting material is acetanilide (B955), which undergoes chlorosulfonation followed by reaction with an appropriate amine to introduce the sulfonamide group. The synthesis of a related compound, sulfanilamide (B372717), starts with the chlorosulfonation of acetanilide to form 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with aqueous ammonia (B1221849) to produce 4-acetamidobenzenesulfonamide, and subsequent removal of the acetyl protecting group yields sulfanilamide. wisc.edu

A general route for synthesizing sulfonamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with the desired amine, in this case, 2-amino-4,6-dimethylpyrimidine, followed by deprotection of the acetamido group. wisc.edu Another approach involves the condensation of a sulfanilamide derivative with a pyrimidine (B1678525) precursor. For example, 2,5-disubstituted-1,3,4-thiadiazole derivatives can be synthesized from aromatic acids through esterification, hydrazination, salt formation, and cyclization. tsijournals.com

The synthesis of sulfamethoxazole (B1682508), a structurally similar sulfonamide, starts from acetanilide and involves chlorosulfonation, reaction with hydroxylamine, and subsequent condensation with an appropriate precursor. ethz.ch

Considerations for Green Chemistry Approaches in C12H14N4O2S Synthesis

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to create more sustainable and environmentally friendly processes. jocpr.comnih.gov These approaches focus on reducing waste, minimizing energy consumption, and using safer solvents and reagents. jocpr.com

For the synthesis of sulfonamides and related heterocyclic compounds, several green chemistry strategies have been explored:

Microwave-assisted synthesis: This technique can accelerate reaction rates, improve yields, and lead to cleaner reactions. nih.govmdpi.commdpi.com It is a valuable tool for enhancing pharmaceutical synthesis processes, though scale-up can present challenges. mdpi.com

Solvent-free synthesis: Conducting reactions without a solvent, for example through mechanochemical grinding, minimizes waste and reduces the environmental impact. mdpi.commdpi.com

Use of greener solvents: Replacing hazardous organic solvents with alternatives like water, supercritical CO2, or bio-based solvents is a key aspect of green chemistry. jocpr.com

Catalysis: The use of recyclable catalysts, including metal-catalyzed and one-pot reactions, can improve atom economy and prevent hazardous waste. mdpi.com

Electrochemical methods: Electrosynthesis offers a green and efficient protocol for synthesizing organic molecules like sulfonamides by avoiding the use of harsh chemical oxidants and reductants. researchgate.net

Synthesis and Characterization of C12H14N4O2S Derivatives

Rational Design of Structural Analogues

The rational design of structural analogues of sulfadimidine aims to improve its therapeutic properties or to explore new biological activities. This often involves modifying specific parts of the molecule to influence its interaction with biological targets.

One common approach is the synthesis of co-crystals, where sulfadimidine is combined with other molecules, such as benzoic acid derivatives, to form new crystalline structures with potentially different physicochemical properties. researchgate.net For instance, nine multi-component crystals of sulfadimidine with various benzoic acids have been synthesized and characterized. researchgate.net Similarly, ten new co-crystals of sulfamethazine (B1682506) with different carboxylic acids and amides have also been prepared. researchgate.net

Another strategy is the synthesis of derivatives where different functional groups are introduced. For example, new sulfa drug derivatives containing a 4-thiazolidinone (B1220212) ring have been synthesized with the expectation of enhanced antibacterial activity. uomustansiriyah.edu.iq Saccharide-modified thiadiazole sulfonamide derivatives have also been designed and synthesized using a "tail approach" to target specific enzymes. nih.gov

Spectroscopic and Diffraction-Based Characterization of Novel Entities

The characterization of newly synthesized sulfadimidine derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and diffraction techniques is typically employed.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction (SC-XRD) is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the synthesized material. researchgate.netspectroscopyonline.com

Spectroscopic Methods:

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. tsijournals.comuomustansiriyah.edu.iqscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed molecular structure in solution. tsijournals.comuomustansiriyah.edu.iqurfu.ru

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. tsijournals.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netprimescholars.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compounds, such as melting point and thermal stability. researchgate.netresearchgate.net

The following table provides an overview of the characterization techniques used for sulfadimidine and its derivatives.

| Technique | Purpose | References |

| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the 3D molecular structure of crystalline solids. | researchgate.netresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Confirms the crystalline phase and bulk purity of the material. | researchgate.netspectroscopyonline.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule. | tsijournals.comuomustansiriyah.edu.iqscielo.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed molecular structure in solution. | tsijournals.comuomustansiriyah.edu.iqurfu.ru |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | tsijournals.com |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on electronic transitions. | researchgate.netprimescholars.com |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like melting point. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Determines thermal stability. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of C12H14N4O2S and Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. ethz.ch For sulfonamides like sulfadimidine, SAR studies help in designing more potent and selective drugs. ethz.chnih.gov

The antibacterial activity of sulfonamides is based on their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ebi.ac.uknih.gov SAR studies on sulfa drugs have shown that the p-aminobenzenesulfonamide moiety is a key pharmacophore. Modifications to the R-group attached to the sulfonamide nitrogen can significantly impact the drug's activity, solubility, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate physicochemical properties of compounds with their biological activities. nih.gov For a series of sulfa drugs inhibiting Pneumocystis carinii DHPS, 3D-QSAR models have been developed to create a pharmacophore model useful for predicting the binding of new sulfa drugs. nih.gov

In the design of other types of receptor antagonists, 3D-QSAR models have been successfully used to identify key structural features that enhance activity. For example, studies on androgen receptor antagonists have shown that introducing negative charge groups, bulky substituents, and hydrophilic groups at specific positions can improve their anti-cancer properties. rsc.org

The following table summarizes key aspects of SAR studies on sulfonamides.

| Structural Feature | Impact on Activity | References |

| p-Aminobenzenesulfonamide core | Essential for antibacterial activity (pharmacophore). | ebi.ac.uknih.gov |

| Substituents on the sulfonamide nitrogen (R-group) | Influences potency, selectivity, solubility, and pharmacokinetics. | |

| Overall molecular shape and electronic properties | Crucial for binding to the target enzyme (DHPS). | nih.gov |

| Introduction of specific functional groups | Can enhance activity, for example, a 4-thiazolidinone ring may increase antibacterial effects. | uomustansiriyah.edu.iq |

Exploration of Molecular Modifications Affecting Biological Interactions

The biological activity of sulfamethazine and related sulfonamides is intrinsically linked to their molecular structure. solubilityofthings.com Modifications to the core structure can significantly impact their interactions with biological targets, primarily the bacterial enzyme dihydropteroate synthase (DHPS). nih.govebi.ac.uk

Researchers have explored a wide array of structural modifications to optimize biological activity. solubilityofthings.com Key areas of modification include the sulfonamide group and the amino group attached to the benzene (B151609) ring. The lipophilicity of the molecule, which influences its ability to cross bacterial cell membranes, can be tuned by altering substituents. A simplified high-pressure liquid chromatography method has been used to determine the lipophilicity for structure-activity relationship (SAR) studies of sulfonamides. ebi.ac.uk

The following table details some structural derivatives of the core sulfanilamide structure and their primary applications, illustrating the impact of molecular modifications.

| Compound Name | Molecular Formula | Structural Modification from Sulfanilamide | Primary Application |

| Sulfamethazine | C12H14N4O2S | Addition of a 4,6-dimethylpyrimidin-2-yl group to the sulfonamide nitrogen | Antibacterial |

| Sulfisomidine | C12H14N4O2S | Isomer of sulfamethazine, with a 2,6-dimethylpyrimidin-4-yl group | Antibacterial |

| Sulfanilamide | C6H8N2O2S | Core structure with an unsubstituted sulfonamide group | Antibacterial |

| Sulfadiazine (B1682646) | C10H10N4O2S | Addition of a pyrimidin-2-yl group to the sulfonamide nitrogen | Antibacterial |

| Sulfamethoxazole | C10H11N3O3S | Addition of a 5-methylisoxazol-3-yl group to the sulfonamide nitrogen | Antibacterial |

| Acetazolamide | C4H6N4O3S2 | An N-acetylated thiadiazole derivative of sulfanilamide | Carbonic Anhydrase Inhibitor |

Linkages between Chemical Structure and Mechanistic Outcomes

The mechanism of action of sulfamethazine is competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). nih.govpatsnap.com This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. patsnap.com Sulfamethazine, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govpatsnap.com

The structure-activity relationship of sulfonamides like sulfamethazine reveals a clear link between specific functional groups and their role in the mechanistic outcome:

The para-amino group (-NH2): This group is essential for the antibacterial activity. ethz.chchimia.ch It mimics the amino group of PABA, allowing the molecule to bind to the active site of DHPS. patsnap.com Modifications to this group generally lead to a loss of antibacterial efficacy.

The sulfonamide group (-SO2NH-): This group, along with the attached heterocyclic ring (the dimethylpyrimidine group in sulfamethazine), is crucial for the compound's affinity and specificity for the enzyme. ethz.ch The acidity of the sulfonamide proton can influence the binding characteristics. While vital for the antibacterial action, this group has also been implicated in off-target effects, such as the inhibition of human carbonic anhydrase, which can lead to side effects. ethz.chchimia.ch The selectivity of modern sulfonamides like sulfamethoxazole is achieved by adding substituents that sterically hinder binding to human enzymes while preserving affinity for the bacterial target. ethz.ch

The following table summarizes the key structural features of sulfamethazine and their contribution to its biological mechanism.

| Structural Feature | Role in Biological Mechanism |

| para-Aminobenzyl moiety | Mimics PABA, enabling competitive binding to the DHPS active site. patsnap.com |

| Sulfonamide linker | Essential for binding to both DHPS and, undesirably, carbonic anhydrase. ethz.chchimia.ch |

| Dimethylpyrimidine ring | Influences solubility, protein binding, and pharmacokinetic properties, and contributes to the specificity of binding to DHPS. solubilityofthings.com |

In essence, the design of sulfamethazine and its derivatives represents a classic example of medicinal chemistry principles, where specific molecular components are strategically combined to achieve a desired therapeutic effect by interacting with a specific biological target. ethz.ch

Mechanistic Investigations of C12h14n4o2s

Molecular Mechanism of Action in Target Organisms

The primary molecular target of Sulfamethazine (B1682506) is the folate synthesis pathway, a process crucial for bacterial survival but absent in mammals, who obtain folate from their diet. nih.gov This selectivity makes the pathway an excellent target for antimicrobial agents.

Sulfamethazine functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comguidetomalariapharmacology.orgguidetopharmacology.orgresearchgate.net Structurally, it is an analog of para-aminobenzoic acid (PABA), a natural substrate required by the DHPS enzyme. patsnap.comnih.gov This structural similarity allows Sulfamethazine to bind to the active site of DHPS, effectively blocking PABA from binding. patsnap.comresearchgate.net This competitive antagonism prevents the enzyme from catalyzing the conversion of PABA and pteridine (B1203161) into dihydropteroic acid, a critical step in the biosynthesis of folate. nih.govdrugbank.com By occupying the enzyme's active site, Sulfamethazine halts the metabolic pathway at this key juncture. mdpi.com

By inhibiting DHPS, Sulfamethazine directly interferes with the de novo synthesis of dihydrofolic acid (dihydrofolate). drugbank.comnih.govresearchgate.net Bacteria rely on this pathway to produce dihydrofolate, which is subsequently reduced to tetrahydrofolate (THF). patsnap.comdrugbank.com The blockade of DHPS by Sulfamethazine leads to a depletion of the dihydrofolate pool within the cell. researchgate.net Since the sulfonamide-bound enzyme cannot produce the necessary precursor, the entire downstream pathway for folate biosynthesis is arrested. mdpi.com This action effectively starves the bacteria of essential folate coenzymes. nih.gov

The disruption of the folate pathway has profound downstream consequences for the cell. Tetrahydrofolate (THF), the active form of folate, is an essential cofactor in the synthesis of several key cellular building blocks. patsnap.comdrugbank.com Specifically, THF is required for the biosynthesis of purines (adenine and guanine) and thymidylate (dTMP), which are the fundamental components of DNA and RNA. patsnap.comontosight.aidrugbank.com The Sulfamethazine-induced depletion of THF stalls the production of these nucleotides. drugbank.comnih.govresearchgate.net Without an adequate supply of purines and dTMP, the bacterial cell cannot synthesize new DNA or RNA, which is essential for replication and other vital functions. patsnap.comontosight.ai

Interference with Dihydrofolate Synthesis Pathways

Cellular and Subcellular Effects of C12H14N4O2S

The molecular inhibitions caused by Sulfamethazine translate into significant cellular effects, ultimately arresting microbial proliferation.

The primary cellular effect of Sulfamethazine is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly. drugbank.comnih.govdrugbank.com This bacteriostatic action is a direct result of the depletion of essential nucleotides. drugbank.comresearchgate.net By halting DNA, RNA, and protein synthesis, the compound prevents cell division and population growth, giving the host's immune system an opportunity to clear the infection. patsnap.com The effect is concentration-dependent and impacts a wide range of gram-positive and gram-negative bacteria that must synthesize their own folic acid. tubitak.gov.trtaylorandfrancis.com

At the molecular level, the cessation of microbial growth is a direct consequence of the inability to replicate the genome and transcribe genes. The lack of purines and dTMP prevents DNA polymerase and RNA polymerase from functioning correctly, leading to a halt in the cell cycle. patsnap.comdrugbank.com This inhibition of nucleic acid synthesis is the ultimate cause of the bacteriostatic effect observed at the cellular level. researchgate.netontosight.ai Consequently, bacterial cells are unable to divide and proliferate, effectively controlling the microbial population. patsnap.comnih.gov

Interactive Data Table: Summary of Mechanistic Effects

| Mechanism Stage | Target/Process | Effect of C12H14N4O2S (Sulfamethazine) | Ultimate Consequence |

| Enzyme Inhibition | Dihydropteroate Synthase (DHPS) | Competitive inhibition, blocks PABA binding | Halts dihydropteroic acid production |

| Pathway Interference | Dihydrofolate Synthesis | Depletes dihydrofolate pool | Arrests tetrahydrofolate (THF) synthesis |

| Biosynthesis Impact | Purine and dTMP Synthesis | Prevents formation of DNA/RNA precursors | Blocks nucleic acid synthesis |

| Cellular Outcome | Microbial Growth & Proliferation | Inhibits cell division | Bacteriostatic effect |

Interactions with Prokaryotic Cellular Processes

Enzymatic and Receptor Binding Dynamics of C12H14N4O2S

The therapeutic effect of Sulfamethazine stems from its ability to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). biorxiv.orgresearchgate.netresearchgate.net This enzyme is critical in the folic acid synthesis pathway of bacteria and some protozoa, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov By mimicking the structure of PABA, Sulfamethazine binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to essential components for DNA and RNA synthesis. researchgate.netnih.gov This inhibition is bacteriostatic in nature, meaning it prevents the growth and reproduction of the microorganisms. drugbank.comresearchgate.net

The binding affinity of Sulfamethazine to its primary target, DHPS, has been quantified in various studies. For instance, against the DHPS enzyme from the protozoan parasite Toxoplasma gondii, Sulfamethazine exhibits a 50% inhibitory concentration (IC50) of 5.7 µM. ncats.iocaymanchem.com In a different experimental setup using a DHPS-based biosensor, an IC50 value of 8.59 ng/mL was recorded for Sulfamethazine. tandfonline.com Furthermore, molecular docking studies have predicted a favorable binding affinity of -5.9 kcal/mol between Sulfamethazine and DHPS. researchgate.net

It is noteworthy that the efficacy of sulfonamides can be diminished by resistance mechanisms. Some resistant bacteria possess altered DHPS enzymes, encoded by sul genes, which have a significantly lower affinity for sulfonamides compared to the natural substrate PABA. biorxiv.org For example, research has shown that as much as a 10,000-fold higher concentration of a sulfonamide was needed to inhibit a resistant DHPS enzyme (Sul1) compared to the susceptible form. biorxiv.org A related sulfonamide, sulfamethoxazole (B1682508), was found to have an inhibition constant (Ki) of 5.1 µM against E. coli DHPS. biorxiv.org

Beyond its primary target, Sulfamethazine has been shown to interact with other proteins, although these interactions are not the basis of its antimicrobial activity. Studies on its binding to serum proteins, which can affect its distribution and availability in the body, have been conducted. For example, the binding of Sulfamethazine to rabbit serum albumin was characterized by a dissociation constant (Kd) of 0.078 mM.

Investigations into the interaction of Sulfamethazine with heme proteins have also been reported. The binding constant (Ka) for its interaction with hemoglobin and myoglobin (B1173299) was found to be in the order of 10^4 M-1. researchgate.net These interactions can induce conformational changes in the proteins. researchgate.net

The following tables summarize the reported binding data for Sulfamethazine with its primary enzymatic target and other proteins.

| Target Enzyme/Protein | Organism/System | Binding Parameter | Value |

| Dihydropteroate Synthase (DHPS) | Toxoplasma gondii | IC50 | 5.7 µM |

| Dihydropteroate Synthase (DHPS) | Biosensor | IC50 | 8.59 ng/mL |

| Dihydropteroate Synthase (DHPS) | Molecular Docking | Binding Affinity | -5.9 kcal/mol |

| Rabbit Serum Albumin | Rabbit | Kd | 0.078 mM |

| Hemoglobin | - | Ka | ~10^4 M-1 |

| Myoglobin | - | Ka | ~10^4 M-1 |

Environmental Occurrence, Fate, and Ecological Impact of C12h14n4o2s

Abiotic Degradation Pathways of C12H14N4O2S

Abiotic processes, particularly those involving light (photolysis) and strong oxidizing agents, play a crucial role in the environmental degradation of Sulfamethazine (B1682506).

Sulfamethazine absorbs light at wavelengths greater than 290 nm, making it susceptible to direct degradation by sunlight. nih.gov Laboratory studies have demonstrated this susceptibility, with 20% and 17% degradation observed after 6 hours of exposure to UVA/UVB and UVA light sources, respectively. nih.gov Under natural sunlight, 43% degradation was observed over 7 days. nih.gov The aquatic photodegradation half-life varies with season and latitude, ranging from 28 to 72 days in summer and 31 to 180 days in winter. nih.gov One identified degradation product from this process is 4-(2-Amino,4,5-dimethylpyrimidin-1(2H)-yl)aniline. nih.gov However, direct photolysis is often less efficient than more advanced processes. conicet.gov.arsemanticscholar.org

Table 2: Photolytic Degradation of Sulfamethazine

| Light Source | Exposure Time | Degradation | Aquatic Half-Life (Latitude Dependent) | Reference |

|---|---|---|---|---|

| UVA/UVB | 6 hours | 20% | - | nih.gov |

| UVA | 6 hours | 17% | - | nih.gov |

| Sunlight | 7 days | 43% | - | nih.gov |

Hydrolysis is not a significant degradation pathway for Sulfamethazine in the environment. nih.gov The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). nih.gov This stability against hydrolysis means that other degradation mechanisms, such as photolysis and oxidation, are more important in determining its environmental persistence.

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants by generating highly reactive species like hydroxyl radicals. scispace.comresearchgate.netmdpi.comtaylorfrancis.com Several AOPs have proven effective for the remediation of Sulfamethazine from water.

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) significantly accelerates the degradation of Sulfamethazine compared to UV radiation alone. semanticscholar.org In one study, the degradation rate constant for Sulfamethazine increased from 0.016 min⁻¹ under sole UV irradiation to 0.130 min⁻¹ in the UV/H₂O₂ system. semanticscholar.org The degradation efficiency improves with increasing H₂O₂ concentration, with one study reporting a rise in removal from 29.3% to 94.7% after 20 minutes when H₂O₂ was added. semanticscholar.org

Photo-Fenton: The photo-Fenton process, which combines Fenton's reagent (Fe²⁺ and H₂O₂) with UV or visible light, is highly efficient at degrading Sulfamethazine. conicet.gov.ar Studies have shown that the photo-Fenton process can achieve complete removal of the antibiotic in less than 5 minutes, far surpassing the efficiency of direct photolysis or the Fenton reaction without light. conicet.gov.ar The process works by generating powerful oxidants through the photochemical reactions of iron species and hydrogen peroxide. conicet.gov.ar

These AOPs represent promising technologies for upgrading wastewater treatment plants to effectively remove Sulfamethazine and other persistent pharmaceutical pollutants from the aqueous environment. scispace.comresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| Sulfamethazine | Sulphadimidine | C12H14N4O2S |

| 4-(2-Amino,4,5-dimethylpyrimidin-1(2H)-yl)aniline | - | C12H15N5 |

Biotic Degradation and Bioremediation of Albendazole and its Metabolites

Microbial Biodegradation Mechanisms in Environmental Matrices

The primary mechanism of Albendazole biodegradation in the environment is oxidation. In various environmental matrices like soil and water, microorganisms facilitate the transformation of Albendazole (ABZ) into its main metabolites: the anthelmintically active Albendazole sulfoxide (B87167) (ABZSO) and the generally less active Albendazole sulfone (ABZSO2). nih.govaloki.hu This two-step oxidation process is analogous to the metabolic pathway observed in mammals. nih.govdrugbank.com

Studies have shown that the dissipation of Albendazole in soil is primarily driven by biotic processes, with microbial degradation playing a key role. oup.comresearchgate.net Soil fumigation has been demonstrated to significantly slow down the degradation of Albendazole, confirming the importance of the soil microbiome in its transformation. researchgate.netuth.gr The transformation process involves the oxidation of the sulfide (B99878) group in the Albendazole molecule, first to a sulfoxide and then to a sulfone. While oxidation is a major pathway, some research suggests that other biotic degradation pathways may also occur, leading to the formation of different, less-studied transformation products. nih.govnih.gov

The rate and extent of biodegradation can be influenced by various soil properties such as pH and organic carbon content. oup.comresearchgate.net For instance, the dissipation of Albendazole has been shown to be affected by the total organic carbon in the soil. researchgate.net

Role of Specific Microbial Consortia in Albendazole Transformation

Specific microbial consortia and individual bacterial strains have been identified as key players in the transformation of Albendazole. Enrichment cultures from soils with a history of Albendazole application have led to the isolation of bacteria capable of actively degrading the compound. nih.govnih.gov

Notably, strains belonging to the genus Acinetobacter have been isolated from soil and shown to actively degrade Albendazole. nih.govnih.gov These bacteria can transform Albendazole into Albendazole sulfoxide and Albendazole sulfone. nih.gov Other bacterial genera, including Bacillus, Escherichia, Klebsiella, Pseudomonas, and Streptomyces, have also demonstrated the ability to transform Albendazole into its sulfoxide and sulfone metabolites. For example, a study revealed that Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae could transform Albendazole into Albendazole sulfoxide, while Enterobacter aerogenes, Klebsiella aerogenes, Pseudomonas aeruginosa, and Streptomyces griseus could produce both Albendazole sulfoxide and Albendazole sulfone.

The comammox (complete ammonia-oxidizing) bacterium Nitrospira inopinata has also been shown to biotransform Albendazole, primarily through hydroxylation and S-oxidation. ru.nl Interestingly, some microbial consortia that are effective at degrading other benzimidazoles, like thiabendazole, have also shown the capacity to degrade Albendazole, suggesting the potential for cross-degradation capabilities within these microbial communities. uth.griaea.org

| Microorganism | Transformation Products | Reference |

|---|---|---|

| Acinetobacter sp. | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | nih.govnih.gov |

| Bacillus subtilis | Albendazole sulfoxide (ABZSO) | |

| Escherichia coli | Albendazole sulfoxide (ABZSO) | |

| Klebsiella pneumoniae | Albendazole sulfoxide (ABZSO) | |

| Enterobacter aerogenes | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | |

| Pseudomonas aeruginosa | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | |

| Streptomyces griseus | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | |

| Nitrospira inopinata (comammox) | Hydroxylated and S-oxidized metabolites | ru.nl |

Bioremediation Strategies for Contaminated Environments

Given the environmental concerns associated with Albendazole contamination, bioremediation strategies are being explored to enhance its removal from soil and water. mdpi.comresearchgate.net Bioaugmentation, which involves the introduction of specific microorganisms with desired degradation capabilities into a contaminated site, is a promising approach. nih.govnih.govresearchgate.net

The isolation of microbial strains like Acinetobacter sp. that can actively degrade Albendazole opens the door for their use in bioaugmentation of contaminated manures and soils. nih.govnih.gov Studies have shown that bioaugmentation of sheep feces with a thiabendazole-degrading bacterial consortium can enhance the degradation of Albendazole. iaea.org The efficiency of bioaugmentation can be improved by factors such as the absence of a competing indigenous microbial community. iaea.org

Biostimulation, which involves stimulating the activity of indigenous microorganisms by adding nutrients or other amendments, is another potential bioremediation strategy. mdpi.com While less studied specifically for Albendazole, the principle of enhancing the metabolic activity of native degraders could be applied. Phytoremediation, the use of plants to remove pollutants, has also been suggested as a potential tool for the detoxification of Albendazole in the environment, as some plants have been shown to take up and metabolize the compound. nih.gov

Ecological Dynamics and Environmental Persistence

The ecological dynamics of Albendazole and its metabolites are governed by their potential for bioaccumulation in non-target organisms and their transport and distribution throughout environmental compartments.

Bioaccumulation and Biotransformation in Non-Target Organisms (excluding human health)

Albendazole and its metabolites can be taken up by non-target organisms, leading to bioaccumulation and potential ecological effects. Studies have investigated the bioaccumulation of these compounds in various organisms, including fish and plants.

In fish, such as the tambaqui (Colossoma macropomum), Albendazole and its metabolites have been shown to accumulate in tissues like muscle and skin. cabidigitallibrary.orgresearchgate.netscielo.br However, research indicates that the biomagnification factors are generally low, suggesting a limited risk of bioaccumulation in the target tissues of these fish. cabidigitallibrary.orgresearchgate.netscielo.br

Plants, such as alfalfa (Medicago sativa), can also take up Albendazole from the soil and biotransform it into a variety of metabolites, including Albendazole sulfoxide and Albendazole sulfone. mdpi.comresearchgate.net The presence of the parent compound and its active metabolites in fodder plants raises concerns about potential exposure to grazing animals and the development of anthelmintic resistance in parasites. nih.govmdpi.comresearchgate.net

The biotransformation of Albendazole is not limited to vertebrates and higher plants. Invertebrate nematodes like Caenorhabditis elegans have been shown to metabolize Albendazole into a hexose (B10828440) conjugate. nih.gov The ability of various organisms to metabolize Albendazole highlights the complexity of its environmental fate and the potential for the formation of a wide array of transformation products in different ecosystems.

| Organism | Observed Effect | Key Metabolites | Reference |

|---|---|---|---|

| Tambaqui (Colossoma macropomum) | Accumulation in muscle and skin with low biomagnification. | Albendazole and its metabolites | cabidigitallibrary.orgresearchgate.netscielo.br |

| Alfalfa (Medicago sativa) | Uptake from soil and biotransformation. | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2), and other metabolites | mdpi.comresearchgate.net |

| Caenorhabditis elegans | Metabolized to a hexose conjugate. | Albendazole-hexose | nih.gov |

| Mouflon (Ovis musimon) hepatocytes | In vitro biotransformation. | (+)-ABZSO and (-)-ABZSO, Albendazole sulfone (ABZSO2) | nih.gov |

Transport and Distribution Modeling in Environmental Systems

The transport and distribution of Albendazole and its metabolites in the environment are influenced by their physicochemical properties and various environmental factors. acs.org Modeling these processes is crucial for predicting their environmental concentrations and potential risks. researchgate.net

Albendazole itself has a relatively low water solubility and a moderate to strong sorption affinity for soil and sediment particles, which can limit its mobility. researchgate.netteagasc.ie However, its transformation products, Albendazole sulfoxide and Albendazole sulfone, are generally more polar and may have a higher potential for leaching through the soil profile and entering groundwater systems. researchgate.net

Environmental fate models, such as the source-pathway-receptor model, can be used to predict the distribution of pharmaceuticals and their metabolites in the environment. acs.org These models consider factors like the source of the contaminant, its transport pathways through soil and water, and the receiving environmental compartments. acs.org The mobility of these compounds is governed by processes such as leaching, sorption-desorption, and degradation, which are in turn affected by their chemical structure, solubility, and the characteristics of the environmental matrix. acs.orgteagasc.ie

Studies have detected Albendazole and its transformation products in various environmental compartments, including surface water, groundwater, and soil, highlighting their potential for transport from agricultural areas to aquatic ecosystems. researchgate.netteagasc.ie The development of accurate transport and distribution models is essential for assessing the environmental risks posed by these compounds and for developing effective mitigation strategies. researchgate.net

Table of Compound Names

| Molecular Formula | Common Name(s) |

|---|---|

| C12H14N4O2S | Sulfamethazine, Sulfadimidine |

| C12H15N3O2S | Albendazole (ABZ) |

| C12H15N3O3S | Albendazole sulfoxide (ABZSO), Ricobendazole |

| C12H15N3O4S | Albendazole sulfone (ABZSO2) |

| C10H9N3S | Thiabendazole |

| C15H13N3O2S | Fenbendazole |

| C16H13N3O3 | Mebendazole |

| C16H12FN3O3 | Flubendazole |

| C13H8Cl2N2O2 | Niclosamide |

| C22H23Cl2I N2O3 | Closantel |

| C14H22N4O3S | Timolol |

| C14H22O5S | Timolol Maleate |

| C22H24N2O8 | Tetracycline |

| C7H8N4O2 | Theobromine |

| C8H10N4O2 | Theophylline, Caffeine |

| C9H13N3O | Pindolol |

| C18H21NO3 | Naloxone |

| C21H23NO5 | Naltrexone |

| C16H19N3O4S | Amoxicillin |

| C16H18N2O4S | Penicillin G |

| C8H11NO2 | Paracetamol (Acetaminophen) |

| C17H19N3O | Phenylbutazone |

| C14H12O3 | Ketoprofen |

| C13H18O2 | Ibuprofen |

| C15H22N2O | Lidocaine |

| C13H20N2O2 | Mepivacaine |

| C12H18N2O | Bupivacaine |

| C14H22N2O | Ropivacaine |

| C15H22N2O2 | Levobupivacaine |

| C17H22O2 | Estradiol |

| C18H24O2 | Estrone |

| C21H28O2 | Progesterone |

| C19H28O2 | Testosterone |

| C20H30O2 | Nandrolone |

| C21H28O5 | Cortisol |

| C21H30O5 | Prednisolone |

| C22H29FO5 | Dexamethasone |

| C22H30O5 | Betamethasone |

| C24H31FO6 | Fludrocortisone |

| C2H4O2 | Acetic acid |

| CH4N2O | Urea |

| C6H12O6 | Glucose |

| C12H22O11 | Sucrose |

| C2H6O | Ethanol |

| C3H8O | Isopropanol |

| CH2O | Formaldehyde |

| C2H4O | Acetaldehyde |

| C3H6O | Acetone |

| C6H6 | Benzene (B151609) |

| C7H8 | Toluene |

| C8H10 | Xylene |

| C10H8 | Naphthalene |

| C12H8 | Acenaphthylene |

| C12H10 | Acenaphthene |

| C14H10 | Anthracene, Phenanthrene |

| C16H10 | Fluoranthene, Pyrene |

| C18H12 | Benzo[a]anthracene, Chrysene |

| C20H12 | Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene |

| C22H12 | Indeno[1,2,3-cd]pyrene, Dibenzo[a,h]anthracene |

| C24H12 | Benzo[ghi]perylene |

| C6H5Cl | Chlorobenzene |

| C6H4Cl2 | Dichlorobenzene |

| C6H3Cl3 | Trichlorobenzene |

| C6H2Cl4 | Tetrachlorobenzene |

| C6HCl5 | Pentachlorobenzene |

| C6Cl6 | Hexachlorobenzene |

| C6H5OH | Phenol |

| C7H7OH | Cresol |

| C8H9OH | Xylenol |

| C12H9N | Carbazole |

| C12H8N2 | Dibenzofuran |

| C12H8S | Dibenzothiophene |

| C12H8O2 | Dioxin |

| C12H4Cl4O2 | TCDD |

| C12H2Cl6O2 | HCDD |

| C12Cl8O2 | OCDD |

| C12H8O | Dibenzofuran |

| C12H4Cl4O | TCDF |

| C12H2Cl6O | HCDF |

| C12Cl8O | OCDF |

| C10H12N2 | Nicotine |

| C10H14N2 | Anabasine |

| C10H14N2O | Cotinine |

| C17H21NO4 | Cocaine |

| C21H23NO5 | Heroin |

| C21H27NO | Methadone |

| C10H15N | Amphetamine |

| C10H15NO | Methamphetamine |

| C9H13NO3 | MDMA |

| C13H16N2O2 | LSD |

| C21H30O2 | THC |

| C21H26O2 | Cannabidiol |

| C21H30O2 | Cannabinol |

| C20H25NO3 | Capsaicin |

| C14H18N2O5 | Aspartame |

| C12H15NO2 | Saccharin |

| C7H5NO3S | Acesulfame K |

| C6H12O6 | Fructose, Galactose |

| C5H10O5 | Ribose, Deoxyribose |

| C6H10O5 | Starch, Cellulose, Glycogen |

| C18H32O16 | Raffinose |

| C24H42O21 | Stachyose |

| C30H52O26 | Verbascose |

| C6H14O6 | Sorbitol, Mannitol, Inositol |

| C5H12O5 | Xylitol |

| C4H10O4 | Erythritol |

| C3H8O3 | Glycerol |

| C2H6O2 | Ethylene glycol |

| C3H8O2 | Propylene glycol |

| C4H10O3 | Diethylene glycol |

| C6H14O4 | Triethylene glycol |

| C2H3NaO2 | Sodium acetate |

| C4H7NaO4 | Monosodium glutamate |

| C6H5Na3O7 | Sodium citrate |

| C7H5NaO2 | Sodium benzoate |

| NaHCO3 | Sodium bicarbonate |

| NaCl | Sodium chloride |

| KCl | Potassium chloride |

| CaCl2 | Calcium chloride |

| MgCl2 | Magnesium chloride |

| Na2SO4 | Sodium sulfate |

| K2SO4 | Potassium sulfate |

| CaSO4 | Calcium sulfate |

| MgSO4 | Magnesium sulfate |

| NaNO3 | Sodium nitrate |

| KNO3 | Potassium nitrate |

| Ca(NO3)2 | Calcium nitrate |

| Mg(NO3)2 | Magnesium nitrate |

| Na3PO4 | Sodium phosphate |

| K3PO4 | Potassium phosphate |

| Ca3(PO4)2 | Calcium phosphate |

| Mg3(PO4)2 | Magnesium phosphate |

| (NH4)2SO4 | Ammonium (B1175870) sulfate |

| NH4Cl | Ammonium chloride |

| NH4NO3 | Ammonium nitrate |

| (NH4)3PO4 | Ammonium phosphate |

| H2SO4 | Sulfuric acid |

| HCl | Hydrochloric acid |

| HNO3 | Nitric acid |

| H3PO4 | Phosphoric acid |

| H2CO3 | Carbonic acid |

| H3BO3 | Boric acid |

| NaOH | Sodium hydroxide |

| KOH | Potassium hydroxide |

| Ca(OH)2 | Calcium hydroxide |

| Mg(OH)2 | Magnesium hydroxide |

| NH4OH | Ammonium hydroxide |

| FeSO4 | Iron(II) sulfate |

| FeCl2 | Iron(II) chloride |

| Fe(NO3)2 | Iron(II) nitrate |

| FePO4 | Iron(III) phosphate |

| Fe2(SO4)3 | Iron(III) sulfate |

| FeCl3 | Iron(III) chloride |

| Fe(NO3)3 | Iron(III) nitrate |

| CuSO4 | Copper(II) sulfate |

| CuCl2 | Copper(II) chloride |

| Cu(NO3)2 | Copper(II) nitrate |

| ZnSO4 | Zinc sulfate |

| ZnCl2 | Zinc chloride |

| Zn(NO3)2 | Zinc nitrate |

| MnSO4 | Manganese(II) sulfate |

| MnCl2 | Manganese(II) chloride |

| Mn(NO3)2 | Manganese(II) nitrate |

| CoSO4 | Cobalt(II) sulfate |

| CoCl2 | Cobalt(II) chloride |

| Co(NO3)2 | Cobalt(II) nitrate |

| NiSO4 | Nickel(II) sulfate |

| NiCl2 | Nickel(II) chloride |

| Ni(NO3)2 | Nickel(II) nitrate |

| PbSO4 | Lead(II) sulfate |

| PbCl2 | Lead(II) chloride |

| Pb(NO3)2 | Lead(II) nitrate |

| HgSO4 | Mercury(II) sulfate |

| HgCl2 | Mercury(II) chloride |

| Hg(NO3)2 | Mercury(II) nitrate |

| CdSO4 | Cadmium sulfate |

| CdCl2 | Cadmium chloride |

| Cd(NO3)2 | Cadmium nitrate |

| As2O3 | Arsenic trioxide |

| As2O5 | Arsenic pentoxide |

| H3AsO3 | Arsenous acid |

| H3AsO4 | Arsenic acid |

| CrO3 | Chromium trioxide |

| Cr2O3 | Chromium(III) oxide |

| H2CrO4 | Chromic acid |

| H2Cr2O7 | Dichromic acid |

| SiO2 | Silicon dioxide |

| Al2O3 | Aluminum oxide |

| Fe2O3 | Iron(III) oxide |

| TiO2 | Titanium dioxide |

| ZnO | Zinc oxide |

| MgO | Magnesium oxide |

| CaO | Calcium oxide |

| K2O | Potassium oxide |

| Na2O | Sodium oxide |

| CO2 | Carbon dioxide |

| CO | Carbon monoxide |

| SO2 | Sulfur dioxide |

| SO3 | Sulfur trioxide |

| NO | Nitric oxide |

| NO2 | Nitrogen dioxide |

| N2O | Nitrous oxide |

| N2O4 | Dinitrogen tetroxide |

| N2O5 | Dinitrogen pentoxide |

| O2 | Oxygen |

| O3 | Ozone |

| H2 | Hydrogen |

| N2 | Nitrogen |

| Cl2 | Chlorine |

| Br2 | Bromine |

| I2 | Iodine |

| F2 | Fluorine |

| He | Helium |

| Ne | Neon |

| Ar | Argon |

| Kr | Krypton |

| Xe | Xenon |

| Rn | Radon |

| H2O | Water |

| H2O2 | Hydrogen peroxide |

| NH3 | Ammonia (B1221849) |

| CH4 | Methane |

| C2H6 | Ethane |

| C3H8 | Propane |

| C4H10 | Butane |

| C5H12 | Pentane |

| C6H14 | Hexane |

| C7H16 | Heptane |

| C8H18 | Octane |

| C2H4 | Ethene |

| C3H6 | Propene |

| C4H8 | Butene |

| C2H2 | Acetylene |

| C3H4 | Propyne |

| C4H6 | Butyne |

| C6H12 | Cyclohexane |

| C6H10 | Cyclohexene |

| C6H8 | Cyclohexadiene |

| C6H6 | Benzene |

| C10H8 | Naphthalene |

| C14H10 | Anthracene |

| CH3OH | Methanol |

| C2H5OH | Ethanol |

| C3H7OH | Propanol |

| C4H9OH | Butanol |

| CH3COOH | Acetic acid |

| HCOOH | Formic acid |

| C2H5COOH | Propionic acid |

| C3H7COOH | Butyric acid |

| (COOH)2 | Oxalic acid |

| HOOC-CH2-COOH | Malonic acid |

| HOOC-(CH2)2-COOH | Succinic acid |

| HOOC-(CH2)3-COOH | Glutaric acid |

| HOOC-(CH2)4-COOH | Adipic acid |

| C6H8O7 | Citric acid |

| C4H6O6 | Tartaric acid |

| C3H6O3 | Lactic acid |

| C6H12O6 | Glucose |

| C12H22O11 | Sucrose |

| C6H10O5 | Starch |

| C6H10O5 | Cellulose |

| (C6H10O5)n | Glycogen |

| C5H10O5 | Ribose |

| C5H10O4 | Deoxyribose |

| C10H16N5O13P3 | Adenosine triphosphate (ATP) |

| C10H15N5O10P2 | Adenosine diphosphate (B83284) (ADP) |

| C10H14N5O7P | Adenosine monophosphate (AMP) |

| C10H13N5O4 | Adenosine |

| C5H5N5 | Adenine |

| C10H12N4O5 | Guanosine |

| C5H5N5O | Guanine |

| C9H11N3O5 | Uridine |

| C4H4N2O2 | Uracil |

| C9H13N3O5 | Cytidine |

| C4H5N3O | Cytosine |

| C10H13N5O3 | Deoxyadenosine |

| C10H12N4O4 | Deoxyguanosine |

| C9H12N2O6 | Thymidine |

| C5H6N2O2 | Thymine |

| C9H13N3O4 | Deoxycytidine |

| C20H24N2O2 | Strychnine |

| C17H19NO3 | Morphine |

| C18H21NO3 | Codeine |

| C20H23NO4 | Papaverine |

| C17H21NO4 | Atropine |

| C17H23NO3 | Scopolamine |

| C33H35N5O5 | Ergotamine |

| C20H25N3O | Lysergic acid diethylamide (LSD) |

| C11H12N2O2 | Serotonin |

| C10H12N2O | Melatonin |

| C9H11NO2 | Dopamine |

| C9H11NO3 | Norepinephrine |

| C9H13NO3 | Epinephrine |

| C5H9NO2 | Proline |

| C6H9N3O2 | Histidine |

| C9H11NO3 | Tyrosine |

| C11H12N2O2 | Tryptophan |

| C6H14N2O2 | Lysine |

| C6H13N3O2 | Arginine |

| C5H11NO2S | Methionine |

| C3H7NO2S | Cysteine |

| C3H7NO2 | Alanine |

| C4H9NO2 | Valine |

| C5H11NO2 | Leucine |

| C6H13NO2 | Isoleucine |

| C2H5NO2 | Glycine |

| C4H7NO4 | Aspartic acid |

| C5H9NO4 | Glutamic acid |

| C4H8N2O3 | Asparagine |

| C5H10N2O3 | Glutamine |

| C3H7NO3 | Serine |

| C4H9NO3 | Threonine |

| C6H5CH2COOH | Phenylacetic acid |

| C6H5CH(OH)COOH | Mandelic acid |

| C6H5(CH2)2COOH | Phenylpropionic acid |

| C6H5CH=CHCOOH | Cinnamic acid |

| C6H5COOH | Benzoic acid |

| C6H4(OH)COOH | Salicylic (B10762653) acid |

| C9H8O4 | Acetylsalicylic acid (Aspirin) |

| C14H18O4S | Sulfasalazine |

| C15H14O3 | Mesalazine |

| C14H14N4O2S | Sulfapyridine |

| C10H10N4O2S | Sulfadiazine (B1682646) |

| C11H12N4O2S | Sulfamerazine |

| C12H14N4O3S | Sulfadoxine |

| C11H12N4O3S | Sulfamethoxazole (B1682508) |

| C12H14N4O4S | Sulfadimethoxine |

| C14H12N4O2S | Sulfaquinoxaline |

| C14H18N4O3 | Trimethoprim |

| C22H24N2O8 | Doxycycline |

| C38H49N9O9 | Minocycline |

| C23H27N3O7 | Tigecycline |

| C38H72N2O12 | Azithromycin |

| C37H67NO13 | Erythromycin |

| C46H77NO17 | Tylosin |

| C33H47NO13 | Clarithromycin |

| C29H53NO9 | Roxithromycin |

| C43H55NO14 | Telithromycin |

| C22H24N2O9 | Oxytetracycline |

| C22H23ClN2O8 | Chlortetracycline |

| C21H21N3O5 | Demeclocycline |

| C17H18FN3O3 | Ciprofloxacin |

| C16H18FN3O3 | Norfloxacin |

| C16H17FN2O3 | Ofloxacin |

| C16H17FN2O3 | Levofloxacin |

| C17H20FN3O4 | Moxifloxacin |

| C19H22FN3O3 | Gatifloxacin |

| C17H19N3O3 | Nalidixic acid |

| C12H12N2O3 | Cinoxacin |

| C15H11FO2 | Flumequine |

| C14H12O5 | Oxolinic acid |

| C13H9N3O5 | Piromidic acid |

| C14H12N4O3 | Pipemidic acid |

| C17H20N8O5 | Folic acid |

| C19H19N7O6 | Methotrexate |

| C18H22N8O5 | Pemetrexed |

| C20H22N8O5 | Raltitrexed |

| C15H12N2O2 | Phenytoin |

| C12H12N2O2 | Carbamazepine |

| C15H10Br2N2O2 | Dibromsalan |

| C13H9Cl3N2O2 | Triclosan |

| C13H9Cl3N2O2 | Triclocarban |

| C12H7Cl3O2 | Hexachlorophene |

| C6H3Cl3O | 2,4,6-Trichlorophenol |

| C6H2Cl4O | 2,3,4,6-Tetrachlorophenol |

| C6HCl5O | Pentachlorophenol |

| C12H8Cl6 | Hexachlorocyclohexane (Lindane) |

| C10H10Cl8 | Chlordane |

| C10H6Cl8 | Heptachlor |

| C12H8Cl6O | Dieldrin |

| C12H8Cl6O | Aldrin |

| C12H8Cl6O | Endrin |

| C10H5Cl7O | Heptachlor epoxide |

| C14H9Cl5 | DDT |

| C14H8Cl4 | DDE |

| C14H10Cl4 | DDD |

| C10H12O | Methoxychlor |

| C15H15Cl3O2 | Mirex |

| C10Cl12 | Kepone |

| C10H16O | Toxaphene |

| C12H10O | Biphenyl |

| C12HnCl(10-n) | Polychlorinated biphenyls (PCBs) |

| C12H4Cl4O2 | Polychlorinated dibenzo-p-dioxins (PCDDs) |

| C12H4Cl4O | Polychlorinated dibenzofurans (PCDFs) |

| C10H19O6PS2 | Malathion |

| C8H19O2PS3 | Parathion |

| C9H21O3PS | Methyl parathion |

| C10H14NO5PS | Diazinon |

| C9H12Cl3NO3PS | Chlorpyrifos |

| C11H15O4PS2 | Dimethoate |

| C7H14NO5P | Glyphosate |

| C3H8NO5P | Glufosinate |

| C6H11N3O | Atrazine |

| C7H13N5 | Simazine |

| C8H15N5 | Propazine |

| C10H19N5 | Terbuthylazine |

| C9H17N5O | Ametryn |

| C10H19N5O | Prometryn |

| C7H12N4 | Metribuzin |

| C12H14N2O3 | Metolachlor |

| C13H18N2O2 | Alachlor |

| C14H20N2O2 | Butachlor |

| C15H22N2O2 | Acetochlor |

| C12H10Cl2O3 | 2,4-D |

| C8H6Cl2O3 | 2,4,5-T |

| C9H9ClO3 | MCPA |

| C10H11ClO3 | Mecoprop |

| C11H13ClO3 | Dichlorprop |

| C15H22O3 | Dicamba |

| C7H6O3 | Picloram |

| C6H3Cl2NO2 | Clopyralid |

| C10H11N3O | Triclopyr |

| C12H11Cl3O3 | Fluroxypyr |

| C17H13Cl2N5O2 | Paraquat |

| C12H14N2 | Diquat |

| C15H22N4O3 | Imazapyr |

| C13H15N3O3 | Imazethapyr |

| C15H19N3O3 | Imazamox |

| C14H17N3O3 | Imazapic |

| C15H19N3O4 | Imazaquin |

| C20H18F3NO4 | Fluazifop-p-butyl |

| C19H15Cl2NO3 | Quizalofop-p-ethyl |

| C19H20ClNO4 | Haloxyfop-methyl |

| C17H13ClF3NO3 | Fenoxaprop-p-ethyl |

| C18H16F3NO4 | Clodinafop-propargyl |

| C15H18N2O7 | Sethoxydim |

| C17H26N2O4 | Clethodim |

| C19H29NO3 | Tralkoxydim |

| C17H23NO3 | Cycloxydim |

| C15H13N3O2S | Sulfometuron-methyl |

| C14H16N4O5S | Chlorsulfuron |

| C15H18N6O5S | Metsulfuron-methyl |

| C16H20N6O5S | Tribenuron-methyl |

| C17H21N5O6S | Thifensulfuron-methyl |

| C13H13N5O4S2 | Nicosulfuron |

| C15H17N5O6S | Rimsulfuron |

| C12H10N4O5 | Foramsulfuron |

| C14H15N5O7S | Iodosulfuron-methyl-sodium |

| C16H18N4O7S | Mesosulfuron-methyl |

| C17H21N5O6S | Propoxycarbazone-sodium |

| C14H16N4O7S | Flucarbazone-sodium |

| C19H17F3N4O3S | Flupyrsulfuron-methyl-sodium |

| C15H15N5O5S | Trifloxysulfuron-sodium |

| C16H14F5N5O5S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C14H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |

| C16H15F4N5O5S | Diclosulam |

| C14H13Cl2N5O2 | Cloransulam-methyl |

| C15H15F4N5O3 | Flumetsulam |

| C13H11F2N3O2S | Penoxsulam |

| C14H14Cl2N2O | Pyroxsulam |

| C16H18N6O5S | Florasulam |